SB228357

Catalog No.
S542579
CAS No.
181629-93-6
M.F
C22H17F4N3O2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB228357

CAS Number

181629-93-6

Product Name

SB228357

IUPAC Name

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C22H17F4N3O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30)

InChI Key

RRJLJKRFFRZRAF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-5(-fluoro-3-(3-pyridyl)phenyl-carbamoyl)-5-methoxy-6-trifluoromethylindoline, SB 228357, SB-228357, SB228357

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

The exact mass of the compound N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide is 431.1257 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB228357 (CAS: 181629-93-6) is a highly selective, orally bioavailable biarylcarbamoylindoline derivative that functions as a potent 5-HT2C and 5-HT2B receptor antagonist and inverse agonist [1]. Procurement-relevant properties include its high analytical purity (≥99% via HPLC), excellent brain penetrance, and robust oral bioavailability, which distinguish it from peptide-based or poorly absorbed alternatives [2]. Unlike standard neutral antagonists, SB228357 completely abolishes basal receptor activity in functional assays, making it a critical tool compound for neuropharmacological research and advanced GPCR assay development .

Substituting SB228357 with generic 5-HT2C antagonists (such as RS-102221) or earlier-generation indoline derivatives routinely compromises assay integrity and pharmacokinetic profiling [1]. Older 1-(3-pyridylcarbamoyl)indoline precursors exhibit significant cytochrome P450 inhibitory liability, which confounds metabolic stability assays and multi-drug screening panels [2]. Furthermore, standard antagonists often act as neutral blockers rather than true inverse agonists; they fail to suppress constitutive receptor activity in highly sensitive phosphoinositide (PI) hydrolysis models . Finally, many alternative 5-HT2C ligands lack the robust oral bioavailability required for non-invasive in vivo behavioral studies, forcing researchers to rely on intraperitoneal or intracerebroventricular administration[3].

Receptor Selectivity and Binding Affinity

SB228357 demonstrates exceptional selectivity for the 5-HT2C receptor, exhibiting a pKi of 9.0–9.1, compared to a pKi of only 6.9–7.0 for the closely related 5-HT2A receptor [1]. This >100-fold selectivity margin ensures minimal off-target binding compared to less selective agents like ritanserin, which binds both receptors with high affinity and confounds subtype-specific pathway analysis [2].

Evidence DimensionReceptor binding affinity (pKi)
Target Compound DataSB228357: pKi 9.0–9.1 (5-HT2C) vs. 6.9–7.0 (5-HT2A)
Comparator Or BaselineRitanserin: High affinity for both 5-HT2A and 5-HT2C (lack of selectivity)
Quantified Difference>100-fold selectivity for 5-HT2C over 5-HT2A
ConditionsRadioligand binding assay in human recombinant receptors expressed in HEK293 cells

High selectivity prevents confounding off-target effects in complex neuropharmacological screening and behavioral assays.

Metabolic Stability and Cytochrome P450 Inhibition

As a biarylcarbamoylindoline, SB228357 was specifically engineered to overcome the metabolic limitations of its predecessors. It demonstrates significantly reduced cytochrome P450 inhibitory liability compared to the older 1-(3-pyridylcarbamoyl)indoline series [1].

Evidence DimensionCytochrome P450 inhibitory liability
Target Compound DataSB228357: Reduced P450 inhibition
Comparator Or Baseline1-(3-pyridylcarbamoyl)indolines: High P450 inhibition
Quantified DifferenceSignificant reduction in CYP interference
ConditionsIn vitro metabolic profiling and pharmacokinetic screening

Reduced CYP inhibition is critical for multi-drug screening panels and accurate pharmacokinetic profiling without assay interference.

In Vivo Oral Efficacy in Behavioral Models

SB228357 exhibits robust oral bioavailability, significantly reversing haloperidol-induced catalepsy at oral doses of 0.32–10 mg/kg [1]. In contrast, the highly selective 5-HT2A antagonist MDL-100907 completely fails to attenuate catalepsy even at active doses (0.003–0.1 mg/kg p.o.) [2].

Evidence DimensionReversal of haloperidol-induced catalepsy
Target Compound DataSB228357: Significant reversal at 0.32–10 mg/kg p.o.
Comparator Or BaselineMDL-100907: No reversal at 0.003–0.1 mg/kg p.o.
Quantified DifferenceComplete efficacy vs. zero efficacy in anticataleptic response
ConditionsHaloperidol (1.13 mg/kg i.p.) induced catalepsy in rat models

Procuring an orally active compound eliminates the need for invasive administration routes in preclinical behavioral models.

Functional Inverse Agonism in PI Hydrolysis

Beyond competitive antagonism, SB228357 acts as a complete inverse agonist at the human cloned 5-HT2C receptor. In a 5-HT-stimulated phosphoinositide (PI) hydrolysis model, it completely abolishes basal receptor activity, a functional outcome not achievable with standard neutral antagonists [1].

Evidence DimensionSuppression of basal receptor activity
Target Compound DataSB228357: Complete abolition of basal activity (inverse agonism)
Comparator Or BaselineNeutral 5-HT2C antagonists: Only block agonist-induced activation
Quantified Difference100% suppression of basal constitutive activity
Conditions5-HT-stimulated PI hydrolysis functional assay

True inverse agonism is essential for researchers studying constitutive GPCR signaling and baseline receptor tone.

In Vivo Behavioral and Psychiatric Modeling

Due to its excellent oral bioavailability and brain penetrance, SB228357 is the preferred tool compound for non-invasive in vivo studies, such as rat mCPP-induced hypolocomotion and haloperidol-induced catalepsy models[1].

Constitutive GPCR Activity Assays

Its validated status as a complete inverse agonist makes SB228357 ideal for phosphoinositide (PI) hydrolysis assays where the research objective requires suppressing basal 5-HT2C receptor signaling rather than merely blocking agonist binding .

Pharmacokinetic and ADMET Screening

Because it possesses significantly reduced cytochrome P450 inhibitory liability compared to earlier indoline derivatives, SB228357 is highly suitable for complex metabolic panels and co-administration studies where CYP interference must be minimized [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.12568944 Da

Monoisotopic Mass

431.12568944 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RDN2E8E97

Other CAS

181629-93-6

Wikipedia

SB-228357

Dates

Last modified: 08-15-2023
1: Hutcheson JD, Ryzhova LM, Setola V, Merryman WD. 5-HT(2B) antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation. J Mol Cell Cardiol. 2012 Nov;53(5):707-14. doi: 10.1016/j.yjmcc.2012.08.012. PubMed PMID: 22940605; PubMed Central PMCID: PMC3472096.
2: Bromidge SM, Dabbs S, Davies DT, Davies S, Duckworth DM, Forbes IT, Gaster LM, Ham P, Jones GE, King FD, Mulholland KR, Saunders DV, Wyman PA, Blaney FE, Clarke SE, Blackburn TP, Holland V, Kennett GA, Lightowler S, Middlemiss DN, Trail B, Riley GJ, Wood MD. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent. J Med Chem. 2000 Mar 23;43(6):1123-34. PubMed PMID: 10737744.
3: Reavill C, Kettle A, Holland V, Riley G, Blackburn TP. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist. Br J Pharmacol. 1999 Feb;126(3):572-4. PubMed PMID: 10188965; PubMed Central PMCID: PMC1565856.

Explore Compound Types